molecular formula C15H14ClNO2 B12987678 2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid

2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid

Cat. No.: B12987678
M. Wt: 275.73 g/mol
InChI Key: PPEIFFRSLLKPAG-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chlorophenyl group and a tolyl group attached to an amino acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid typically involves the reaction of 4-chlorobenzaldehyde with m-toluidine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride and a solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)(m-tolyl)amino)aceticacid
  • 2-((4-Fluorophenyl)(m-tolyl)amino)aceticacid
  • 2-((4-Methylphenyl)(m-tolyl)amino)aceticacid

Uniqueness

2-((4-Chlorophenyl)(m-tolyl)amino)aceticacid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-(4-chloro-N-(3-methylphenyl)anilino)acetic acid

InChI

InChI=1S/C15H14ClNO2/c1-11-3-2-4-14(9-11)17(10-15(18)19)13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,18,19)

InChI Key

PPEIFFRSLLKPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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